molecular formula C10H16ClN3O4 B14069337 2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide

2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide

Cat. No.: B14069337
M. Wt: 277.70 g/mol
InChI Key: MCUKQHBUCGLGRA-UHFFFAOYSA-N
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Description

2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a morpholino ring, and an oxobutanoyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide typically involves multiple steps. One common method starts with the preparation of 4-(Chloroacetyl)morpholine, which is then reacted with other intermediates to form the final compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and real-time monitoring can help maintain the reaction conditions within the desired parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-morpholinyl)ethanone
  • 2-Chloro-1-morpholinoethanone
  • 2-Morpholino-2-oxoethyl chloride

Uniqueness

2-Chloro-N-((4-morpholino-4-oxobutanoyl)oxy)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16ClN3O4

Molecular Weight

277.70 g/mol

IUPAC Name

[(Z)-(1-amino-2-chloroethylidene)amino] 4-morpholin-4-yl-4-oxobutanoate

InChI

InChI=1S/C10H16ClN3O4/c11-7-8(12)13-18-10(16)2-1-9(15)14-3-5-17-6-4-14/h1-7H2,(H2,12,13)

InChI Key

MCUKQHBUCGLGRA-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C(=O)CCC(=O)O/N=C(/CCl)\N

Canonical SMILES

C1COCCN1C(=O)CCC(=O)ON=C(CCl)N

Origin of Product

United States

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